1-(4-methylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
Description
This compound features a 1,4-dihydropyridazin-4-one core substituted with a 4-methylphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-(trifluoromethyl)phenyl group, enhancing its electronic and steric profile. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2/c1-12-2-8-15(9-3-12)27-11-10-16(28)17(25-27)19-24-18(26-29-19)13-4-6-14(7-5-13)20(21,22)23/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVMITIIUIUKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-(trifluoromethyl)benzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Construction of the pyridazinone core: The oxadiazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazinone ring.
Final coupling: The resulting intermediate is coupled with 4-methylphenyl derivatives under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The trifluoromethyl and methylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, organometallics, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics. The presence of the oxadiazole moiety is particularly significant as compounds containing this functional group often exhibit antimicrobial properties.
Anticancer Activity
Studies have explored the compound's ability to act as an anticancer agent . The structural features of the molecule allow it to interact with specific cellular pathways involved in cancer proliferation and survival. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential use in cancer therapy.
Inhibition of Enzymatic Activity
The compound has been identified as a potential inhibitor of certain enzymes , particularly those involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory drugs.
Organic Electronics
Due to its unique electronic properties, this compound has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for applications in flexible electronics.
Polymer Chemistry
The compound can be utilized as a building block in the synthesis of new polymers with enhanced thermal and mechanical properties. The incorporation of trifluoromethyl groups enhances the material's stability and performance under various conditions.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogous heterocyclic compounds, focusing on structural features, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence: The 1,4-dihydropyridazin-4-one core in the target compound offers a planar structure conducive to π-π interactions, similar to the pyrazol-3-one and chromen-4-one cores in other compounds. In contrast, triazol-3-one derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity due to the triazole’s lone pairs, which are absent in the oxadiazole-containing target compound .
Substituent Effects: The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., ’s coumarin derivatives). This aligns with trends in drug design where CF3 groups block oxidative metabolism .
Biological Activity Trends: Compounds with 1,2,4-oxadiazole or triazole moieties (e.g., ) often exhibit antifungal or kinase-inhibitory activity. The target compound’s oxadiazole may similarly target ATP-binding pockets in kinases, though empirical validation is needed . Chromen-4-one derivatives () show strong kinase inhibition but face challenges with off-target effects, a limitation the dihydropyridazinone core might mitigate due to its unique electronic profile .
Biological Activity
1-(4-methylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a compound of interest due to its potential biological activities. This article reviews the compound's structure, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.34 g/mol. Its structure includes a dihydropyridazine core with oxadiazole and trifluoromethyl phenyl substituents, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H13F3N4O2 |
| Molecular Weight | 398.34 g/mol |
| LogP | 5.0308 |
| Polar Surface Area | 58.055 Ų |
| Hydrogen Bond Acceptors | 6 |
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole unit have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and A549.
- Case Study : A study reported that a related oxadiazole derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (IC50 = 10.38 µM). The mechanism involved increased p53 expression and caspase-3 activation, leading to apoptosis .
Antimicrobial Activity
The compound's potential antimicrobial effects have not been extensively studied; however, similar compounds in the literature suggest a broad spectrum of activity against various bacterial strains.
- Relevant Findings : A related class of oxadiazole derivatives demonstrated antibacterial activity against Escherichia coli and Bacillus subtilis, indicating that modifications to the oxadiazole structure may enhance antimicrobial properties .
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through p53 modulation.
- Enzyme Inhibition : Compounds with oxadiazole moieties can inhibit key enzymes involved in cancer progression and microbial resistance.
Future Research Directions
Further exploration is needed to elucidate the specific biological pathways affected by this compound. Potential areas for future research include:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity.
- Combination Therapies : Assessing the potential synergistic effects when combined with existing anticancer or antimicrobial agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 1-(4-methylphenyl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one?
- Methodological Answer :
- Employ Vilsmeier-Haack reactions for introducing aldehyde groups to pyrazole intermediates, as demonstrated in the synthesis of structurally similar 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehydes .
- Use hydrazine derivatives for cyclocondensation steps. For example, refluxing chalcone intermediates with hydrazine hydrochloride in glacial acetic acid under controlled heating (60–65°C) can improve reaction efficiency .
- Optimize solvent systems (e.g., glacial acetic acid with HCl catalysis) and monitor reaction progress via TLC to minimize byproducts .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as applied to related pyrazolone and triazole derivatives .
- NMR/FTIR analysis : Use - and -NMR to identify proton environments (e.g., dihydropyridazinone protons at δ 5.20–7.74 ppm) and FTIR for functional group verification (C=O stretches ~1682 cm, C-F stretches ~1250 cm) .
- Mass spectrometry : Confirm molecular weight via EIMS or HRMS, ensuring alignment with calculated values (e.g., Mol. Wt. ~700.79 for analogous triazolone derivatives) .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during characterization?
- Methodological Answer :
- Byproduct identification : Use preparative chromatography (e.g., silica gel with petroleum ether/ethyl acetate) to isolate unexpected peaks observed in HPLC or GC. Compare retention times and spectra with known intermediates .
- Dynamic NMR experiments : Resolve tautomeric equilibria or rotational barriers in dihydropyridazinone rings by analyzing temperature-dependent chemical shifts .
- Computational validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR/IR spectra and cross-validate experimental data .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?
- Methodological Answer :
- Receptor binding studies : Screen for affinity against CNS targets (e.g., benzodiazepine receptors) using radioligand displacement assays, as described for 1,4-benzodiazepin-2-ones .
- Enzyme inhibition assays : Test activity against cyclooxygenase (COX) or phosphodiesterases using fluorometric or colorimetric substrates, referencing protocols for triazole-containing analogs .
- Cytotoxicity profiling : Employ MTT assays on cell lines (e.g., HeLa, HEK293) to assess IC values, with positive controls like doxorubicin .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks. Monitor degradation via HPLC and identify degradants using LC-MS .
- Crystallinity analysis : Use powder XRD to detect polymorphic transitions that may affect solubility or shelf life .
- Recommendations : Store in airtight containers at –20°C with desiccants to prevent hydrolysis of the trifluoromethyl group .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with modifications to the 1,2,4-oxadiazole or dihydropyridazinone moieties. For example, replace the trifluoromethyl group with halogens or methyl groups .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target proteins (e.g., kinases or GPCRs) .
- Data correlation : Statistically link physicochemical properties (logP, polar surface area) to bioactivity data using multivariate regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
